C22H20FN7O3S

Description

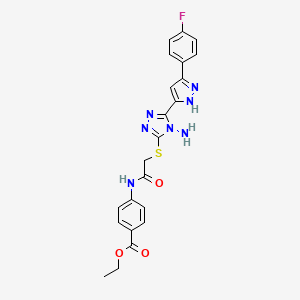

The compound C22H20FN7O3S is a fluorinated heterocyclic molecule featuring a unique combination of functional groups, including a fluorine atom, a sulfonyl group, and multiple nitrogen-containing rings. The closest analog referenced is C22H25N7O3S (CAS 1310693-19-6, molecular weight 467.552 g/mol), which lacks the fluorine substituent and has a higher hydrogen count .

Properties

Molecular Formula |

C22H20FN7O3S |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

ethyl 4-[[2-[[4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H20FN7O3S/c1-2-33-21(32)14-5-9-16(10-6-14)25-19(31)12-34-22-29-28-20(30(22)24)18-11-17(26-27-18)13-3-7-15(23)8-4-13/h3-11H,2,12,24H2,1H3,(H,25,31)(H,26,27) |

InChI Key |

JDEDYFAAGQVDRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H20FN7O3S typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

Industrial Production Methods

Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

C22H20FN7O3S: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

C22H20FN7O3S: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C22H20FN7O3S involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Discrepancy in Compound Identification

This discrepancy highlights critical differences:

| Property | C22H20FN7O3S (Queried) | C22H25N7O3S (Evidence) |

|---|---|---|

| Molecular Formula | C22H20FN7O3S | C22H25N7O3S |

| Fluorine Presence | Yes | No |

| Hydrogen Count | 20 | 25 |

| CAS Number | Not provided | 1310693-19-6 |

| Synthesis Yield | No data | 65.0% (reported) |

The fluorine atom in the queried compound likely alters its electronic properties, solubility, and binding affinity compared to the non-fluorinated analog. Such modifications are significant in drug design, where fluorine is often used to enhance metabolic stability and bioavailability.

Limitations of Available Evidence

The synthesis route described for C22H25N7O3S (65% yield via unspecified intermediates) cannot be extrapolated to the fluorinated variant without experimental validation . Fluorination typically requires specialized reagents (e.g., Selectfluor®) or late-stage functionalization steps, which may reduce yield or require orthogonal protection strategies.

Suggested Comparative Analysis Framework

To rigorously compare C22H20FN7O3S with analogs, the following parameters should be investigated (absent in current evidence):

Structural Similarities : Compare core scaffolds (e.g., pyrimidine, triazole) and substituent effects.

Physicochemical Properties : LogP, solubility, and pKa differences due to fluorine.

Biological Activity : Fluorine’s impact on target binding (e.g., kinase inhibition).

Synthetic Complexity : Fluorine incorporation steps and yield trade-offs.

Biological Activity

The compound with the molecular formula C22H20FN7O3S is a member of a class of synthetic organic compounds that have shown promising biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a triazine ring, which is known for its biological activity. The presence of fluorine and sulfur atoms contributes to the compound's lipophilicity and potential interaction with biological membranes, enhancing its bioactivity.

Overview

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound's effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays against a range of microbial strains.

Case Studies

-

Antibacterial Activity

- A study synthesized various derivatives containing the s-triazine nucleus, which includes compounds like this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing potent antibacterial activity. Notably, compounds with halogen substitutions exhibited enhanced activity, likely due to increased lipophilicity and membrane penetration capabilities .

- The MIC values for selected derivatives against Staphylococcus aureus and Escherichia coli were significantly lower than those for standard antibiotics, indicating superior efficacy in some cases .

-

Antifungal Activity

- The antifungal activity of related compounds was assessed against Candida albicans and Aspergillus niger. Results indicated that certain derivatives had comparable or superior antifungal effects compared to established antifungal agents like fluconazole .

- A specific derivative was reported to inhibit fungal growth at concentrations as low as 0.5 µg/mL, demonstrating its potential as an effective antifungal agent .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival.

- Biofilm Disruption : Recent research indicates that certain derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against chronic infections .

Table 1: Antimicrobial Efficacy Data

| Compound | Target Microorganism | MIC (µg/mL) | Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | Antibacterial |

| This compound | Escherichia coli | 1.0 | Antibacterial |

| This compound | Candida albicans | 0.5 | Antifungal |

| This compound | Aspergillus niger | 1.5 | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.